Brefeldin A (BFA)

Overview

Description

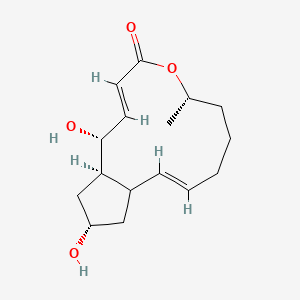

A fungal metabolite which is a macrocyclic lactone exhibiting a wide range of antibiotic activity.

Scientific Research Applications

1. Molecular and Cellular Biology Research Brefeldin A (BFA) is extensively used in molecular and cellular biology research. Its ability to interfere with vesicle coat proteins by acting on a guanine nucleotide exchange factor makes it a popular tool for studying secretion and endocytosis. BFA is particularly effective in elucidating the morphological effects on the Golgi apparatus across various plant tissues. This has led researchers to believe that the BFA response involves more than just the primary molecular targets identified so far (Robinson, Langhans, Saint-Jore-Dupas, & Hawes, 2008).

2. Inhibition of Protein Trafficking BFA's role as an inhibitor of ADP ribosylation factor (Arf) GTPases and their guanine nucleotide exchange factors (Arf-GEFs) has been crucial in membrane trafficking research. It is known to inhibit at least three targets in human cells, including Golgi brefeldin A resistance factor 1 (GBF1), brefeldin A inhibited guanine nucleotide exchange factor 1 (BIG1), and brefeldin A inhibited guanine nucleotide exchange factor 2 (BIG2). This inhibition provides insights into the complex mechanisms of cellular protein trafficking (Boal et al., 2010).

3. Antiviral Research Brefeldin A has been identified as a novel antiviral agent against dengue viruses in a study exploring substances produced by the fungus Penicillium sp. FKI-7127. This discovery highlights the potential of fungal metabolites as valuable sources for antiviral drug discovery, demonstrating BFA's efficacy against different serotypes of dengue viruses, Zika virus, and Japanese encephalitis virus (Raekiansyah et al., 2017).

4. Lipid Metabolism Studies In green microalgae, such as Chlamydomonas reinhardtii, Brefeldin A is shown to suppress mobilization of triacylglycerols. This effect helps to understand the role of vesicle trafficking machinery in lipid metabolism in these organisms, offering valuable insights into the biochemistry of lipid storage and utilization (Kato, Dong, Bailey, Lum, & Ingram, 2013).

5. Synthetic Chemistry Brefeldin A is also a subject of interest in the field of synthetic chemistry. Studies have explored various methodologies for its synthesis, highlighting the compound's complex structure and the challenges associated with its chemical synthesis. These studies contribute to the broader field of organic synthesis and medicinal chemistry (Raghavan & Rao Yelleni, 2016).

6. Virus Research Brefeldin A has been instrumental in studying virus interactions with host cells. For instance, it has been used to understand the differential inhibition of cellular and virus translation in Sindbis virus, shedding light on the complex interplay between viral infections and host cellular mechanisms (Molina et al., 2007).

properties

IUPAC Name |

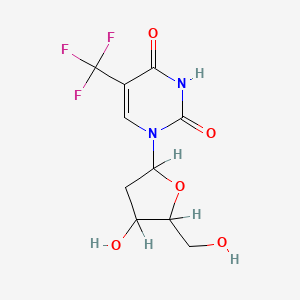

(1R,2R,3E,7S,11E,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12?,13-,14+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNZDYYTLMIZCT-KFKPYADVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C=C/C2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brefeldin A (BFA) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol](/img/structure/B7813970.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B7813976.png)